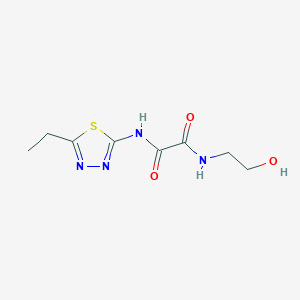

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide

Beschreibung

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide (molecular formula: C₁₀H₁₆N₄O₃S) is a thiadiazole-based compound featuring an ethanediamide (oxamide) backbone and a 2-hydroxyethyl substituent. Its structure includes a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5, linked to an ethanediamide moiety. The hydroxyethyl group enhances hydrophilicity compared to alkyl or aromatic substituents in analogous compounds .

Eigenschaften

IUPAC Name |

N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-2-5-11-12-8(16-5)10-7(15)6(14)9-3-4-13/h13H,2-4H2,1H3,(H,9,14)(H,10,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDOBUGVJYWLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)ethanediamide (CAS No. 86815-99-8) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C8H12N4O3S, with a molecular weight of 244.27 g/mol. The compound possesses several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 244.27 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 83.1 Ų |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have also shown that this compound possesses anti-inflammatory properties. One study evaluated its effect on tumor necrosis factor-alpha (TNF-α) production in macrophages. The results indicated a dose-dependent inhibition of TNF-α secretion:

| Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of this compound involved testing against clinical isolates of resistant bacterial strains. The study found that the compound was effective against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels compared to controls, indicating its potential for treating inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with similar thiadiazole derivatives:

Notes:

Key Advantages and Limitations

- Target Compound: Advantages: Hydroxyethyl group improves solubility; ethanediamide backbone may enable hydrogen bonding for target specificity. Limitations: No reported biological data; synthesis scalability and stability under physiological conditions are unknown.

- Comparators :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.